molecular formula C19H21N3O4 B12113897 N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide

N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide

Cat. No.: B12113897
M. Wt: 355.4 g/mol
InChI Key: HAXZMQQYSRGDTM-UHFFFAOYSA-N
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Description

N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide is a synthetic peptide derivative featuring a benzyloxycarbonyl (Z) protecting group on the amine moiety of 3-phenylalanyl, which is linked to glycinamide via an amide bond. The Z-group is a classical protecting agent in peptide synthesis, preventing undesired side reactions during coupling steps . This compound serves as a critical intermediate in solid-phase peptide synthesis (SPPS), enabling the sequential assembly of larger peptides or peptidomimetics. Its structure combines aromatic (phenylalanyl) and flexible (glycinamide) regions, making it useful for studying conformational effects in peptide design. While specific pharmacological data are unavailable in the provided evidence, analogous Z-protected peptides are often employed in medicinal chemistry for drug discovery .

Properties

IUPAC Name

benzyl N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4/c20-17(23)12-21-18(24)16(11-14-7-3-1-4-8-14)22-19(25)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H2,20,23)(H,21,24)(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAXZMQQYSRGDTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NCC(=O)N)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

EDC/HOBt Protocol

  • Reagents :

    • Cbz-Phe-OH (1 equiv), Gly-NH₂·HCl (1.2 equiv).

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 equiv).

    • Hydroxybenzotriazole (HOBt, 1.5 equiv).

  • Conditions :

    • Solvent: Dimethylformamide (DMF) or dichloromethane.

    • Temperature: 0°C to room temperature, 12–24 hours.

  • Workup :

    • Aqueous extraction (1 M HCl, saturated NaHCO₃).

    • Purification via recrystallization or silica gel chromatography.

  • Yield : 70–85%.

This method avoids racemization due to the steric hindrance of the Cbz group and the use of HOBt as a coupling additive.

Acetylene Ether-Mediated Condensation

A patented method utilizes methoxyacetylene as a condensing agent for peptide bond formation:

Reaction Scheme

  • Reagents :

    • Cbz-Phe-OH (1 equiv), Gly-NH₂·HCl (1 equiv).

    • Methoxyacetylene (2 equiv).

  • Conditions :

    • Solvent: Ethyl acetate or dichloromethane.

    • Temperature: 50°C, 3 hours.

  • Workup :

    • Sequential washes with 1 M HCl, saturated NaHCO₃, and brine.

    • Drying over Na₂SO₄ and solvent evaporation.

  • Yield : Crystalline product with 75–80% efficiency.

This method is notable for its simplicity and lack of racemization, though scalability may be limited by acetylene ether handling.

Comparative Analysis of Methods

Method Yield Advantages Limitations
Thermolysin Catalysis 80%Mild conditions, high regioselectivityEnzyme cost, substrate solubility issues
EDC/HOBt Coupling 85%Well-established, scalableRequires anhydrous conditions
Acetylene Ether 80%No racemization, simple workupLimited solvent compatibility

Critical Reaction Parameters

  • pH Control : Enzymatic methods require strict pH 7.0 maintenance to optimize thermolysin activity.

  • Solvent Choice : Polar aprotic solvents (DMF, ethyl acetate) enhance carbodiimide and acetylene ether reactivity.

  • Temperature : Elevated temperatures (37–50°C) improve reaction kinetics but risk side reactions in chemical methods.

Purification and Characterization

  • Recrystallization : Ethanol/water mixtures yield pure Cbz-Phe-Gly-NH₂ as white crystals.

  • Analytical Data :

    • ¹H NMR (DMSO-d₆): δ 7.3–7.4 (m, 10H, aromatic), 5.1 (s, 2H, Cbz-CH₂), 4.5 (m, 1H, Phe-αH), 3.8 (d, 2H, Gly-CH₂).

    • HPLC : Retention time 12.3 min (C18 column, acetonitrile/water gradient).

Applications and Derivatives

Cbz-Phe-Gly-NH₂ serves as a precursor for:

  • β-Amyloid Inhibitors : Modifications at the glycinamide terminus yield compounds targeting Alzheimer’s disease.

  • Fluorescent Probes : Dansyl derivatives enable enzyme activity assays via fluorescence displacement .

Chemical Reactions Analysis

Types of Reactions

Z-PHE-GLY-NH2 can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.

    Reduction: Reduction reactions may involve agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amide bond.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in organic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized peptides, while reduction can lead to reduced amide bonds .

Scientific Research Applications

Peptide Therapeutics

N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide is primarily utilized as a building block in the synthesis of peptide therapeutics. Its structure allows it to serve as a prodrug, enhancing the delivery of biologically active peptides across cellular membranes, including the blood-brain barrier. This capability is crucial for developing treatments for metabolic disorders such as diabetes and obesity, where targeted delivery can improve efficacy while minimizing side effects .

Drug Development

The compound has been investigated for its role in creating conjugates with peptide vectors that can enhance the pharmacokinetics of therapeutic agents. For instance, when conjugated with glucagon-like peptide-1 (GLP-1) agonists, it has shown promise in treating conditions like Type 2 diabetes by improving glycemic control through enhanced receptor binding and reduced degradation .

Table 1: Overview of Therapeutic Applications

Application AreaDescription
Metabolic DisordersUsed in GLP-1 agonist conjugates for diabetes treatment
Cancer TreatmentPotential use in peptide-drug conjugates targeting cancer cells
Neurodegenerative DiseasesInvestigated for its ability to cross the blood-brain barrier for treating neurodegenerative conditions

Synthesis of Peptides

In synthetic chemistry, this compound serves as a versatile intermediate for the synthesis of more complex peptides. Its benzyloxycarbonyl group provides a protective mechanism during peptide synthesis, allowing for selective reactions without compromising the integrity of the peptide backbone. This property is particularly useful in solid-phase peptide synthesis (SPPS), where protecting groups are essential to ensure high yields and purity of the final product .

Case Study 1: Anticancer Properties

A study evaluated the anticancer effects of peptides synthesized from this compound in breast cancer models. The results indicated significant apoptosis induction in cancer cells with minimal toxicity to normal cells, highlighting its potential as a targeted therapeutic agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of derivatives synthesized using this compound against resistant bacterial strains. The findings demonstrated effective inhibition of growth in multi-drug resistant strains, suggesting its potential application in combating antibiotic resistance .

Mechanism of Action

The mechanism of action of Z-PHE-GLY-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, it may bind to opioid receptors, mimicking the effects of natural peptides and modulating pain perception. The compound can also influence signaling pathways involved in cell growth and differentiation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Role Contrasts

  • 3-Chloro-N-phenyl-phthalimide (): A phthalimide derivative used in polymer synthesis, this compound lacks peptide bonds but shares aromaticity with the target molecule. Its chloro substituent enables nucleophilic substitution, contrasting with the Z-group’s role in temporary amine protection .
  • Simple Glycinamide Derivatives: Unprotected glycinamide is highly polar and water-soluble, whereas the Z-protected phenylalanyl group in the target compound reduces aqueous solubility, favoring organic solvents like DMSO or DMF.

Physicochemical Properties

The table below summarizes key differences (hypothetical values estimated based on structural analogs):

Compound Name Molecular Weight (g/mol) Solubility Profile Stability Considerations Primary Application
N-[N-(Z)-3-phenylalanyl]glycinamide ~400 Moderate in DMSO/DMF Stable to base, cleaved by H₂/Pd Peptide intermediate
N-(Z)-L-Lysine amide () ~350 High in DMF Sensitive to nucleophiles (Cl group) Functionalizable intermediate
3-Chloro-N-phenyl-phthalimide () ~245 High in chloroform Thermal stability for polymerization Polyimide monomer
Benzathine benzylpenicillin () ~909 Low in water Prolonged-release via low solubility Antibiotic formulation

Q & A

Q. How is N-[N-(Benzyloxycarbonyl)-3-phenylalanyl]glycinamide utilized as a building block in peptide synthesis?

This compound serves as a protected intermediate in solid-phase or solution-phase peptide synthesis. The benzyloxycarbonyl (Z) group protects the amino terminus of phenylalanine, preventing unwanted side reactions during coupling. Methodologically, it is introduced via carbodiimide-mediated coupling (e.g., EDC/HOBt) to glycine amide. Post-incorporation, the Z group can be selectively removed using hydrogenolysis (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid), enabling subsequent elongation of the peptide chain .

Q. What analytical techniques are recommended to assess the purity and structural integrity of this compound?

  • Reverse-phase HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention time and UV absorption (λ = 254 nm) aid in identification .
  • Mass spectrometry (ESI-MS) : Confirm molecular weight ([M+H]⁺ expected for C₂₃H₂₆N₃O₅: 424.19 Da) and detect side products (e.g., incomplete deprotection) .
  • TLC : Employ silica gel plates with a solvent system like ethyl acetate/hexane (1:1) and ninhydrin staining to monitor reaction progress .

Q. What precautions are critical when handling this compound in experimental workflows?

  • Store at -20°C under inert atmosphere (argon) to prevent hydrolysis of the benzyloxycarbonyl group.
  • Use PPE (gloves, goggles) due to potential irritancy of amide bonds and organic byproducts.
  • Avoid prolonged exposure to light or moisture, which may degrade the glycinamide moiety .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized in multi-step reactions?

  • Catalyst screening : Test coupling agents like HATU vs. DCC/HOBt to improve efficiency (e.g., HATU may reduce racemization in chiral centers) .
  • Solvent optimization : Compare DMF, DCM, and THF for solubility and reaction kinetics. Polar aprotic solvents (DMF) often enhance coupling rates.
  • Temperature control : Lower temperatures (0–4°C) minimize side reactions during Z-group deprotection .

Q. What methodologies are employed to evaluate enzymatic stability against proteases?

  • In vitro assays : Incubate the compound with trypsin/chymotrypsin (pH 7.4, 37°C) and monitor degradation via HPLC at timed intervals.
  • Mass spectrometry : Identify cleavage products (e.g., free glycine amide or phenylalanine fragments) to infer protease susceptibility .
  • Circular dichroism (CD) : Track conformational changes in the peptide backbone upon enzyme interaction .

Q. How can contradictory data on synthetic yields or stability be resolved across studies?

  • Controlled reproducibility studies : Replicate reactions under identical conditions (solvent purity, reagent ratios, temperature) to isolate variables.
  • Advanced characterization : Use NMR (¹H/¹³C) to detect trace impurities or stereochemical inconsistencies that may explain yield discrepancies .
  • Statistical analysis : Apply ANOVA to compare datasets and identify outliers caused by methodological differences (e.g., purification techniques) .

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